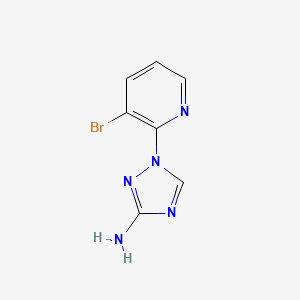

1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-(3-bromopyridin-2-yl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-5-2-1-3-10-6(5)13-4-11-7(9)12-13/h1-4H,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDQKDFKHDYJKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive analysis of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By integrating a substituted pyridine ring with an amino-triazole moiety, this molecule presents a versatile scaffold for developing novel therapeutic agents. This document details its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications, particularly in the context of infectious diseases.

Molecular Structure and Physicochemical Properties

This compound is a structured aromatic compound featuring a 3-bromopyridine group attached at the N1 position of a 3-amino-1,2,4-triazole ring. The presence of the bromine atom provides a reactive handle for further chemical modification, while the amino-triazole portion is a known pharmacophore associated with a range of biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₅ | Calculated |

| Molecular Weight | 240.06 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in DMSO, DMF, methanol; sparingly soluble in water | Inferred from structural analogues |

| Predicted LogP | 1.2 - 1.8 | Calculated |

| Predicted Boiling Point | >300 °C (decomposes) | Inferred from related compounds |

The combination of the polar aminotriazole ring and the more nonpolar bromopyridine moiety suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability.

Synthesis and Purification

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Bromo-2-isothiocyanatopyridine

-

To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add thiophosgene (1.1 eq) dropwise.

-

Rationale: Thiophosgene is a highly reactive electrophile that readily reacts with the primary amine to form a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate. The low temperature helps to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution to quench excess thiophosgene and neutralize HCl.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(3-Bromopyridin-2-yl)thiosemicarbazide

-

Dissolve the crude 3-bromo-2-isothiocyanatopyridine (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Rationale: Hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide. This reaction is typically clean and proceeds to high conversion.

-

Stir the mixture for 1-2 hours. A precipitate of the thiosemicarbazide product should form.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Cyclization to this compound

-

There are several reagents for this cyclization. A common and effective method involves using a desulfurizing agent. Suspend the 1-(3-bromopyridin-2-yl)thiosemicarbazide (1.0 eq) in methanol.

-

Add a desulfurizing agent such as methyl iodide (1.5 eq) followed by a base like sodium hydroxide (1.2 eq), or use a milder reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Rationale: The desulfurizing agent facilitates the removal of the sulfur atom and subsequent intramolecular cyclization. For instance, methyl iodide forms an S-methylated intermediate, which is a good leaving group, allowing the terminal nitrogen to attack the thiourea carbon, leading to ring closure and elimination of methanethiol.

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate.

-

Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthetic route to the target compound.

Spectroscopic Analysis for Structural Elucidation

The structure of this compound can be unequivocally confirmed using a combination of modern spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons (3H): Three distinct signals in the aromatic region (δ 7.5-8.8 ppm), likely appearing as doublets or doublets of doublets, characteristic of a 2,3-disubstituted pyridine ring. - Triazole Proton (1H): A singlet for the C5-H of the triazole ring, expected around δ 8.0-9.0 ppm. - Amine Protons (2H): A broad singlet for the -NH₂ group, likely in the range of δ 5.0-6.5 ppm, which would be exchangeable with D₂O. |

| ¹³C NMR | - Pyridine Carbons (5C): Five signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C3) would be shifted upfield compared to an unsubstituted carbon. - Triazole Carbons (2C): Two signals corresponding to C3 (amino-substituted) and C5 of the triazole ring, expected in the δ 145-165 ppm range. |

| IR (Infrared) | - N-H Stretching: A pair of medium-to-sharp bands around 3200-3400 cm⁻¹ for the primary amine (-NH₂). - C=N Stretching: Absorptions in the 1580-1650 cm⁻¹ region from the pyridine and triazole rings. - C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. |

This combination of spectroscopic data provides a unique fingerprint for the molecule, allowing for its unambiguous identification and purity assessment.

Reactivity and Chemical Behavior

The molecule possesses three primary sites of reactivity: the bromine atom on the pyridine ring, the primary amine on the triazole ring, and the nitrogen atoms of the heterocyclic rings which can act as ligands.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for modification via well-established cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it an excellent scaffold for building a library of analogues for structure-activity relationship (SAR) studies. Common reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Rationale: These reactions are foundational in modern medicinal chemistry for rapidly diversifying lead compounds. The choice of catalyst (e.g., a palladium complex with a specific phosphine ligand) and base is critical for achieving high yields and preventing side reactions.

-

-

Reactions of the Amino Group: The primary amine at the C3 position of the triazole is nucleophilic and can undergo standard amine reactions, such as:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

-

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., in a Sandmeyer reaction).

-

-

Coordination Chemistry: The pyridine nitrogen and the triazole ring nitrogens are potential coordination sites for metal ions. Studies on the closely related 2-(1H-1,2,4-triazol-3-yl)pyridine show it acts as a bidentate ligand.[1][2] This property could be exploited for developing metal-based drugs or for use in catalysis.

Reactivity Pathways Diagram

Caption: Key reactivity sites and potential transformations.

Potential Applications in Drug Discovery

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of activities, including antifungal (fluconazole), antiviral (ribavirin), and anticancer (anastrozole) agents.[3] The combination of this ring system with a pyridine moiety has been a particularly fruitful area of research.

-

Antitubercular Activity: A significant body of research points to pyridine-1,2,4-triazole derivatives as promising agents against Mycobacterium tuberculosis (Mtb).[4] Several studies have identified compounds with this core structure that exhibit potent, low micromolar to nanomolar inhibitory activity against Mtb.[5] The specific mechanism can vary, but some nitro-substituted analogues are activated by F420-dependent nitroreductases within the bacterium, similar to the drug pretomanid.[5] The title compound is a prime candidate for screening in Mtb assays and for further derivatization to optimize potency and drug-like properties.

-

Antimicrobial and Antifungal Activity: The broad biological activity of 1,2,4-triazoles extends to general antibacterial and antifungal properties.[6][7] The presence of the pyridine ring and the reactive bromine handle allows for tuning of the molecule's properties to target specific microbial enzymes or cellular processes.

-

Anti-inflammatory and CNS Activity: Various 1,2,4-triazole derivatives have demonstrated anti-inflammatory and anticonvulsant properties.[3][6] The ability of these compounds to interact with key biological targets like GABA-A receptors or to modulate cytokine release makes this scaffold attractive for development in neuroscience and immunology.[3][6]

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. Based on its constituent parts (bromopyridine, aminotriazole), the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A full safety data sheet (SDS) should be consulted from the supplier before use.

Conclusion

This compound represents a promising and synthetically accessible scaffold for drug discovery. Its key structural features—a reactive bromopyridine handle and a biologically active aminotriazole core—provide a foundation for the development of extensive chemical libraries. The strong precedent for potent antitubercular activity in this class of compounds makes it a particularly compelling target for further investigation in the fight against infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically modify this molecule to unlock its full therapeutic potential.

References

- Current research trends of 1,2,4-triazole derivatives biological activity (liter

- Szałek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.

- Peregud, D., et al. (2022). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.

- Gray, M. A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PubMed Central.

-

1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole. (2009). PubMed Central. Available at: [Link]

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences.

-

This compound 100mg. (n.d.). Dana Bioscience. Available at: [Link]

- Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2018).

-

3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses. Available at: [Link]

-

2-(1H-1,2,4-Triazol-1-yl)pyridine. (n.d.). PubChem. Available at: [Link]

- New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. (2015).

-

Synthesis of Novel 1,3-Substituted 1H-[3][6][7]-Triazole-3-Thiol Derivatives. (2010). ResearchGate.

- NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. (2015). Environmental Engineering and Management Journal.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

- Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. (2021). Arkivoc.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

physicochemical characteristics of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of the novel heterocyclic compound, this compound. Given the limited availability of published data for this specific molecule, this document serves as a predictive and methodological resource for researchers in medicinal chemistry and drug development. It outlines a plausible synthetic pathway and details the essential experimental protocols for structural elucidation and the determination of key physicochemical properties, including solubility, thermal stability, and acid-base dissociation constants (pKa). The causality behind experimental choices is explained to ensure a robust and self-validating approach to characterization.

Introduction and Rationale

The fusion of pyridine and 1,2,4-triazole rings creates a molecular scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting antifungal, antimicrobial, and anticancer activities. The pyridine ring, a common feature in drug molecules, enhances solubility and provides a key point for metabolic interactions. The bromine substituent on the pyridine ring offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.

This compound is therefore a promising building block for the synthesis of new chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery programs, as these characteristics govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.

Synthesis and Purification

A plausible and efficient synthesis of the title compound involves a multi-step sequence starting from 3-bromopyridine. The proposed pathway leverages the formation of a key hydrazine intermediate, followed by cyclization to form the 1,2,4-triazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Hydrazinyl-3-bromopyridine

-

To a solution of 2,3-dibromopyridine (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-hydrazinyl-3-bromopyridine.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-hydrazinyl-3-bromopyridine (1 equivalent) in n-butanol.

-

Add cyanamide (1.2 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature, which may induce precipitation of the product.

-

Filter the precipitate and wash with cold diethyl ether to afford the crude product.

Step 3: Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Structural Elucidation

Unambiguous confirmation of the chemical structure is the cornerstone of characterization. A combination of spectroscopic techniques is required.

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the connectivity of atoms.[1][2][3]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). A doublet of doublets for the proton at C4, a doublet for the proton at C5, and a doublet for the proton at C6.

-

Triazole Proton: A singlet around δ 8.0-8.5 ppm corresponding to the C5-H of the triazole ring.

-

Amine Protons: A broad singlet around δ 5.5-6.5 ppm for the -NH₂ group, which is exchangeable with D₂O.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Five signals for the pyridine ring carbons and two signals for the triazole ring carbons. The carbon bearing the bromine (C3) will be shifted upfield compared to its non-brominated analog.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign each proton and carbon signal and confirm the connectivity between the pyridine and triazole rings.[1][4]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): ESI+ mode should show a prominent [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for C₇H₇BrN₅.

-

Fragmentation Pattern: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).[5] Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the triazole ring.[6][7]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive proof of structure, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions.[8][9][10][11][12]

-

Protocol:

-

Grow single crystals suitable for diffraction (typically > 20 µm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile).[8]

-

Mount a crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu).[8]

-

Solve and refine the crystal structure using appropriate software.

-

Physicochemical Characterization

Predicted and Core Physicochemical Properties

| Property | Predicted/Expected Value | Method of Determination |

| Molecular Formula | C₇H₆BrN₅ | High-Resolution Mass Spectrometry |

| Molecular Weight | 240.06 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | >150 °C (decomposes) | Differential Scanning Calorimetry (DSC) |

| LogP | 1.5 - 2.5 | Computational Prediction / HPLC method |

| pKa | 2.0-3.0 (pyridinium), 4.0-5.0 (triazolium) | UV-Vis Spectrophotometry / Potentiometry |

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[13][14][15][16] The shake-flask method is the gold standard for determining thermodynamic solubility.[15]

Experimental Protocol: Shake-Flask Solubility

-

Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a glass vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

| Solvent | Expected Solubility Category |

| Water | Slightly Soluble |

| Phosphate-Buffered Saline (pH 7.4) | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Sparingly Soluble |

| Dichloromethane | Slightly Soluble |

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a compound.[18][19][20][21]

Experimental Protocol: DSC and TGA

-

Accurately weigh 2-5 mg of the compound into an aluminum pan.

-

Place the pan in the instrument (DSC or TGA).

-

For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to determine the melting point and detect any polymorphic transitions.

-

For TGA, heat the sample at a constant rate (e.g., 10 °C/min) and monitor the change in mass to determine the onset of thermal decomposition.[20]

Acid Dissociation Constant (pKa)

The pKa values determine the ionization state of the molecule at different pH values, which profoundly affects its solubility, permeability, and target binding. This molecule has multiple basic centers: the pyridine nitrogen and the nitrogens of the triazole ring, as well as the amino group.[22][23]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Create a series of buffers covering a wide pH range (e.g., pH 2 to 10).

-

Add a small, constant amount of the stock solution to each buffer to create solutions of known concentration.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

Fit the resulting data to a sigmoidal curve; the inflection point of the curve corresponds to the pKa value.[24]

Conclusion

This technical guide presents a comprehensive, albeit predictive, framework for the synthesis and physicochemical characterization of this compound. By following the detailed protocols for synthesis, purification, structural elucidation (NMR, MS, X-ray crystallography), and determination of key properties such as solubility, thermal stability, and pKa, researchers can build a robust data package for this novel compound. This information is critical for advancing its potential use as a building block in the design and development of new therapeutic agents. The emphasis on methodological rigor and the explanation of the scientific basis for each technique are intended to ensure the generation of high-quality, reliable data.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246. Retrieved from [Link]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis. Retrieved from [Link]

-

NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

-

TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]

-

SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

-

AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Retrieved from [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

PubMed. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Sci-Hub. (n.d.). Regioselective synthesis and structural elucidation of 1,4‐disubstituted 1,2,3‐triazole derivatives using 1D and 2D NMR spectral techniques. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

-

YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of functionalized 1,2,4-triazole-3-thiones from ammonium isothiocyanate, acid chlorides, and arylhydrazines. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

Iranian Journal of Organic Chemistry. (2009). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route towards the title aryl 1,2,4-triazol-3-amine. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Retrieved from [Link]

-

arXiv. (2025). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. Retrieved from [Link]

-

ACS Omega. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Fused Bicyclic[13][14][17]-Triazoles from Amino Acids. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 2. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. excillum.com [excillum.com]

- 10. rigaku.com [rigaku.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Solubility Test | AxisPharm [axispharm.com]

- 14. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. azom.com [azom.com]

- 19. researchgate.net [researchgate.net]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. tsijournals.com [tsijournals.com]

- 22. metaphactory [semopenalex.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine. The strategic integration of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray crystallography, is detailed. This guide is designed for researchers, scientists, and professionals in drug development, offering a robust methodology for unambiguous molecular structure determination. By not just listing procedural steps but also explaining the scientific rationale behind experimental choices, this document serves as a self-validating system for structural verification, grounded in authoritative references.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of medicinal chemistry and drug development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. The title compound, this compound, incorporates two key heterocyclic scaffolds: a pyridine ring and a 1,2,4-triazole ring. Such nitrogen-rich heterocyclic compounds are known to exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research.[1] The presence of a bromine atom further adds to its synthetic versatility.[2]

The unequivocal determination of its chemical structure is therefore a critical first step. This guide will delineate a multi-faceted analytical approach, emphasizing the synergistic power of different spectroscopic techniques to provide a complete and validated structural picture. The core philosophy is to create a self-validating workflow where data from one technique corroborates and refines the hypotheses drawn from another.[3][4]

Strategic Synthesis and Rationale

While various synthetic routes to substituted 1,2,4-triazoles exist, a common and effective method involves the cyclization of appropriate precursors.[1][5] A plausible synthetic pathway to this compound could involve the reaction of 2-hydrazinyl-3-bromopyridine with a suitable cyanamide derivative, or a multi-step synthesis commencing from 2-amino-3-bromopyridine. Understanding the synthetic route provides initial structural hypotheses and highlights potential isomeric impurities that must be ruled out during the elucidation process. For instance, the regiochemistry of the linkage between the pyridine and triazole rings is a key structural question to be addressed.

The Analytical Workflow: A Multi-pronged Approach

The structure elucidation of an unknown compound is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling all the pieces can the full picture be revealed.[6] Our workflow is designed to systematically extract and integrate this information.

Diagram of the Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in our analytical cascade is Mass Spectrometry (MS), which provides the molecular weight and elemental composition of the compound.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capabilities of the instrument will provide a highly accurate mass measurement.

Data Interpretation and Causality

For this compound (C₇H₆BrN₅), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated. The presence of a bromine atom is readily identified by the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z).[8][9] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[10]

Table 1: Expected HRMS Data

| Ion | Calculated m/z ([M+H]⁺ with ⁷⁹Br) | Calculated m/z ([M+H]⁺ with ⁸¹Br) | Observed m/z |

| C₇H₇BrN₅⁺ | 255.9934 | 257.9913 | To be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR Experiments:

Data Interpretation and Causality

-

¹H NMR: We expect to see distinct signals for the protons on the pyridine ring, the triazole ring, and the amine group. The coupling patterns (e.g., doublets, triplets) will reveal the adjacency of protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom.

-

¹³C NMR: The number of signals will indicate the number of unique carbon environments. The chemical shifts will help to distinguish between aromatic carbons and those in the triazole ring.

-

HSQC: This experiment will definitively link each proton signal to its directly attached carbon signal, simplifying the assignment process.[15]

-

HMBC: This is the key experiment for establishing the connectivity between the pyridine and triazole rings. For example, correlations between the pyridine protons and the triazole carbons (and vice versa) will confirm the point of attachment.[13]

Logical Relationship Diagram for NMR Connectivity

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 3. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. longdom.org [longdom.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. science.gov [science.gov]

- 15. nmr.oxinst.com [nmr.oxinst.com]

An In-Depth Technical Guide to the Spectral Data of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. Given the novelty of this specific molecule, this guide presents a proposed synthetic pathway and predicted spectral characteristics based on established chemical principles and data from analogous structures. This approach provides a robust framework for the identification and structural elucidation of the target compound.

Introduction

This compound is a unique heterocyclic compound featuring a brominated pyridine ring linked to an aminotriazole moiety. The constituent fragments, pyridine and triazole, are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities. The strategic placement of the bromine atom and the amino group offers potential for further functionalization, making this compound a valuable building block in drug discovery programs. Accurate structural confirmation through spectral analysis is a critical first step in the development of any new pharmaceutical agent.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-hydrazinyl-3-bromopyridine with cyanamide. This reaction is a well-established method for the formation of 3-amino-1,2,4-triazoles. The initial step would be the synthesis of the 2-hydrazinyl-3-bromopyridine intermediate from the commercially available 2,3-dibromopyridine and hydrazine.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydrazinyl-3-bromopyridine

-

To a solution of 2,3-dibromopyridine (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-hydrazinyl-3-bromopyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-hydrazinyl-3-bromopyridine (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add an aqueous solution of cyanamide (1.1 equivalents) dropwise to the reaction mixture.[1][2]

-

Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound in a common solvent like DMSO-d₆ are detailed below. These predictions are based on the analysis of chemical shifts for 3-bromopyridine and various substituted aminotriazoles.[3][4][5][6][7]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-4 | ~ 8.20 | dd | J = 7.8, 1.5 |

| Pyridine H-5 | ~ 7.60 | dd | J = 7.8, 4.5 |

| Pyridine H-6 | ~ 8.65 | dd | J = 4.5, 1.5 |

| Triazole H-5 | ~ 8.40 | s | - |

| Amino (-NH₂) | ~ 6.10 | br s | - |

Interpretation:

-

The protons on the 3-bromopyridine ring are expected to appear in the aromatic region (7.5-8.7 ppm). The H-6 proton will be the most downfield due to its proximity to the electronegative nitrogen atom.

-

The triazole proton (H-5) is anticipated to be a singlet in the downfield region.

-

The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~ 150 |

| Pyridine C-3 | ~ 118 |

| Pyridine C-4 | ~ 142 |

| Pyridine C-5 | ~ 125 |

| Pyridine C-6 | ~ 152 |

| Triazole C-3 | ~ 158 |

| Triazole C-5 | ~ 145 |

Interpretation:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region, with C-2 and C-6 being the most downfield due to their direct attachment to the nitrogen atom. The carbon bearing the bromine (C-3) will be significantly shielded compared to an unsubstituted pyridine.

-

The triazole carbons (C-3 and C-5) are expected at the lower end of the aromatic region, with the carbon attached to the amino group (C-3) being the most downfield of the two.

NMR Data Acquisition Protocol

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a suitable technique. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[8][9][10][11]

Expected Fragmentation Pathways

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the amino group: This would result in a fragment ion corresponding to the [M - NH₂]⁺ species.

-

Cleavage of the pyridine-triazole bond: This could lead to fragments corresponding to the bromopyridinyl cation and the aminotriazole radical, or vice versa.

-

Ring cleavage of the triazole moiety: The 1,2,4-triazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[8]

-

Loss of the bromine atom: This would result in a fragment ion corresponding to the [M - Br]⁺ species.

Predicted MS Data (ESI+)

| m/z (predicted) | Ion Identity | Notes |

| 240/242 | [M+H]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |

| 224/226 | [M+H - NH₂]⁺ | Loss of the amino group. |

| 157/159 | [C₅H₃BrN]⁺ | Bromopyridine fragment. |

| 84 | [C₂H₄N₄]⁺ | Aminotriazole fragment. |

| 161 | [M+H - Br]⁺ | Loss of the bromine atom. |

Mass Spectrometry Data Acquisition Protocol

Caption: General workflow for ESI-MS analysis.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.[12][13][14][15][16]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Amino group (-NH₂) |

| 3150 - 3000 | C-H stretch | Aromatic (Pyridine & Triazole) |

| 1650 - 1580 | C=N and C=C stretch | Pyridine and Triazole rings |

| 1550 - 1450 | N-H bend | Amino group (-NH₂) |

| 1200 - 1000 | C-N stretch | Aryl-N and Triazole ring |

| 800 - 700 | C-H out-of-plane bend | Pyridine ring substitution pattern |

| ~ 600 | C-Br stretch | Bromo-pyridine |

Interpretation:

-

The presence of the amino group will be clearly indicated by the N-H stretching vibrations in the high-frequency region.

-

The aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

The characteristic ring stretching vibrations of both the pyridine and triazole rings will be observed in the 1650-1450 cm⁻¹ region.

-

The C-Br stretch is expected to be in the fingerprint region at lower wavenumbers.

IR Spectroscopy Data Acquisition Protocol

Caption: Standard procedure for acquiring an FT-IR spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral characterization of this compound. The proposed synthetic route offers a practical approach to obtaining this novel compound. The predicted NMR, MS, and IR data, grounded in the established spectral characteristics of related molecular scaffolds, serve as a robust reference for researchers undertaking the synthesis and characterization of this and similar molecules. The provided experimental protocols for data acquisition ensure that reliable and high-quality spectral data can be obtained for definitive structural confirmation. This foundational knowledge is essential for advancing the exploration of this compound's potential applications in medicinal chemistry and drug development.

References

-

Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343. [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 39, 1599-1606. [Link]

-

Kaplaushenko, A. G., Shcherbak, M. O., & Samelyuk, Y. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, (1), 12-18. [Link]

-

Issa, Y. M., El-Essa, I. M., & Hindawey, A. M. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Monatshefte für Chemie, 107(2), 489-495. [Link]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1013. [Link]

-

ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]

-

Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3057-3067. [Link]

-

G. V. S. R. Sharma, et al. (2018). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1942(1), 050014. [Link]

-

Chegg. (2020). Use the following H-NMR and COSY spectrum of 3-bromopyridine to answer. [Link]

-

Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Link]

-

SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. [Link]

-

SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Rutkowski, K., & Mielke, Z. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134149. [Link]

-

ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(3), 398-407. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

National Library of Medicine. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

National Library of Medicine. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

-

National Library of Medicine. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. International Journal of Drug Design and Discovery, 5(1), 1275-1281. [Link]

-

Kaunas University of Technology. (n.d.). Synthesis of 4-amino-1,2,4-triazole-3-thiones bearing 2-pyridinylamino moiety. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. [Link]

-

Wikipedia. (n.d.). Cyanamide. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Library of Medicine. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

-

Cardiff University. (2018). Introduction to cyanamides. [Link]

-

National Library of Medicine. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyanamide?. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Hydrogen in the Reaction of 1,2,4-Triazin-4-oxides with Cyanamide. [Link]

Sources

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 5. Solved Use the following H-NMR and COSY spectrum of | Chegg.com [chegg.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. semanticscholar.org [semanticscholar.org]

- 15. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS Number: 1862990-53-1)

A new frontier in kinase inhibition: Exploring the potential of a novel azetidine derivative in drug discovery. This guide offers a comprehensive technical overview of 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide, a compound identified by CAS number 1862990-53-1. While specific research on this molecule is emerging, its structural motifs suggest a significant potential as a modulator of intracellular signaling pathways, particularly as a Janus kinase (JAK) inhibitor. This document will synthesize available information on its chemical properties, plausible synthesis, and a detailed exploration of its potential mechanism of action for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Attributes

1.1. Chemical Structure and Properties

The compound with CAS number 1862990-53-1 is chemically identified as 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide[1]. Its structure is characterized by a central four-membered azetidine ring, which is substituted at the 1-position with an acetyl group and at the 3-position with a carboxamide linkage to a 6-methylpyridine moiety.

| Property | Value | Source |

| CAS Number | 1862990-53-1 | Chemsrc[1] |

| Molecular Formula | C₁₃H₁₇N₃O₂ | Calculated |

| Molecular Weight | 247.29 g/mol | Calculated |

| IUPAC Name | 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide | Chemsrc[1] |

Note: Physical properties such as melting point, boiling point, and solubility are not yet publicly documented and would require experimental determination.

The presence of the strained azetidine ring is a key feature, often imparting unique conformational constraints and metabolic stability in drug candidates. The acetyl group on the azetidine nitrogen and the substituted pyridine ring are crucial for potential interactions with biological targets.

1.2. Structural Elucidation

The definitive structure of 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the acetyl, azetidine, and methylpyridine fragments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups present, such as the amide and ketone carbonyl groups.

Section 2: Synthesis and Manufacturing

While a specific, documented synthesis for 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is not publicly available, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar N-aryl azetidine-3-carboxamide derivatives. A common approach involves the coupling of an activated azetidine-3-carboxylic acid with a corresponding amine.

2.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the amide bond, leading back to azetidine-3-carboxylic acid and 2-amino-6-methylpyridine as key precursors.

Caption: Retrosynthetic analysis of the target compound.

2.2. Hypothetical Step-by-Step Synthesis Protocol

-

Protection of Azetidine-3-carboxylic Acid: The synthesis would likely begin with a suitable N-protected azetidine-3-carboxylic acid to prevent side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group.

-

Amide Coupling: The N-protected azetidine-3-carboxylic acid would be activated, for example, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with 2-amino-6-methylpyridine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Deprotection: The N-protecting group would then be removed. For a Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Acetylation: The final step would be the acetylation of the azetidine nitrogen. This can be accomplished by reacting the deprotected azetidine with acetyl chloride or acetic anhydride in the presence of a base.

Caption: Proposed synthetic workflow for the target compound.

Section 3: Mechanism of Action and Therapeutic Potential

The structural class of azetidine derivatives to which 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide belongs has been identified in patent literature as potent inhibitors of Janus kinases (JAKs). This suggests that the primary mechanism of action for this compound is likely the modulation of the JAK-STAT signaling pathway.

3.1. The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to the regulation of the immune system, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.

The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they act as transcription factors.

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the proposed point of inhibition.

3.2. Role as a JAK Inhibitor

As a putative JAK inhibitor, 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would likely bind to the ATP-binding pocket of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade. The selectivity of the compound for different JAK isoforms would be a critical determinant of its therapeutic efficacy and safety profile.

3.3. Potential Therapeutic Applications

Given its potential as a JAK inhibitor, this compound could be investigated for the treatment of a range of conditions, including:

-

Autoimmune Diseases: Rheumatoid arthritis, psoriasis, inflammatory bowel disease.

-

Myeloproliferative Neoplasms: Polycythemia vera, essential thrombocythemia, myelofibrosis.

-

Oncological Indications: Certain leukemias and lymphomas.

Section 4: Experimental Protocols for Characterization

To fully characterize the biological activity of 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide as a JAK inhibitor, a series of in vitro and cell-based assays would be necessary.

4.1. In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific JAK isoform.

-

Reagents and Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3).

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation).

-

Adenosine triphosphate (ATP).

-

Test compound (1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide) dissolved in DMSO.

-

Assay buffer.

-

Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a microplate, add the JAK enzyme, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence, luminescence) which is proportional to the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

4.2. Cell-Based Phospho-STAT Assay Protocol

This protocol assesses the ability of the compound to inhibit JAK activity within a cellular context by measuring the phosphorylation of a downstream STAT protein.

-

Cell Culture:

-

Use a cell line that expresses the relevant cytokine receptor and JAK-STAT pathway components (e.g., human peripheral blood mononuclear cells or a specific cancer cell line).

-

-

Procedure:

-

Plate the cells in a multi-well plate and starve them of serum to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway).

-

After a short incubation, lyse the cells to extract proteins.

-

Quantify the levels of phosphorylated STAT (p-STAT) and total STAT using a suitable method such as:

-

Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for p-STAT and total STAT.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use a plate-based assay with antibodies to capture and detect p-STAT and total STAT.

-

Flow Cytometry: Intracellularly stain the cells with fluorescently labeled antibodies against p-STAT and analyze the cell population.

-

-

Calculate the percentage of inhibition of STAT phosphorylation at each compound concentration to determine the cellular IC₅₀.

-

Section 5: Concluding Remarks and Future Directions

1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide represents a promising chemical entity with the potential to be developed as a novel therapeutic agent. Its structural features are consistent with those of known JAK inhibitors, a class of drugs that has shown significant clinical success in treating a variety of inflammatory and neoplastic diseases.

Further research is imperative to fully elucidate the properties and potential of this compound. Key future directions include:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic route and full spectroscopic characterization.

-

In-depth Biological Profiling: Comprehensive screening against the panel of JAK isoforms to determine its potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to assess its absorption, distribution, metabolism, excretion (ADME), and efficacy in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency, selectivity, and pharmacokinetic properties.

The insights provided in this guide, based on the available data and established scientific principles, are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

-

Chemsrc. 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide. [Link]

Sources

The Strategic Importance of the Bromopyridinyl Triazole Scaffold

An In-Depth Technical Guide to the Theoretical and Computational Study of Bromopyridinyl Triazole Compounds

This guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate bromopyridinyl triazole compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind methodological choices, offering a framework for robust, self-validating computational studies grounded in established scientific principles.

The confluence of a pyridine ring, a triazole core, and a bromine substituent creates a chemical scaffold of significant interest in medicinal chemistry. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide bonds and is known for its metabolic stability and ability to participate in hydrogen bonding, π-stacking, and dipole-dipole interactions. This versatility makes it a privileged structure in numerous FDA-approved drugs. The pyridine moiety is another key pharmacophore present in a wide range of therapeutic agents.

The strategic placement of a bromine atom introduces specific physicochemical properties. It can act as a hydrogen bond acceptor and its size and lipophilicity can be exploited to enhance binding affinity and selectivity for biological targets. Theoretical studies are indispensable for predicting how these structural elements synergize to influence molecular geometry, electronic properties, reactivity, and ultimately, biological activity.

Core Theoretical Methodologies: A Synergistic Approach

A robust theoretical investigation does not rely on a single method but rather employs a multi-layered workflow where each step informs and validates the next. This approach ensures that predictions are not only computationally sound but also mechanistically plausible.

Density Functional Theory (DFT): The Quantum Mechanical Foundation

DFT calculations are the cornerstone for understanding the intrinsic properties of a molecule, independent of its biological target. These studies provide insights into molecular structure, stability, and reactivity.

Causality Behind Method Selection:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For organic molecules like bromopyridinyl triazoles, the B3LYP hybrid functional is frequently the method of choice. It provides a well-validated balance between computational efficiency and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

-

Basis Set - 6-31G(d,p): This Pople-style basis set is a workhorse in computational chemistry. The '(d,p)' notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for accurately describing the anisotropic electron distribution in systems with heteroatoms and π-bonds, which are abundant in the bromopyridinyl triazole scaffold.

Key DFT-Derived Descriptors:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with a protein receptor.

-

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), and electrophilicity (ω) can be calculated from FMO energies to quantify and compare the reactivity of different derivatives.

Protocol 1: DFT Geometry Optimization and Electronic Property Calculation

-

Molecule Building: Construct the 3D structure of the bromopyridinyl triazole derivative using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

-

Input File Generation:

-

Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground state).

-

Specify the keywords for the calculation. For Gaussian software, this would be: #p B3LYP/6-31G(d,p) Opt Freq.

-

#p: Requests verbose output.

-

B3LYP/6-31G(d,p): Specifies the level of theory.

-

Opt: Requests geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation. This is a crucial self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

-

Execution: Run the calculation using the appropriate quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis:

-

Confirm the optimization has converged and that there are no imaginary frequencies.

-

Extract the optimized coordinates for use in subsequent calculations (e.g., docking).

-

Visualize the HOMO and LUMO orbitals to understand regions of electron density relevant to reactivity.

-

Generate an MEP map to identify sites for potential non-covalent interactions.

-

Molecular Docking: Probing Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity. This is a powerful tool for virtual screening and for generating hypotheses about the mechanism of action.

Causality Behind the Workflow:

-

Target Selection & Preparation: The choice of protein target (e.g., a specific kinase, enzyme, or receptor) is hypothesis-driven. Preparation involves removing water molecules, adding hydrogen atoms, and assigning charges, which are critical for an accurate simulation of the binding pocket's electrostatic environment.

-

Ligand Preparation: The ligand's 3D structure, ideally the low-energy conformation from DFT, is prepared by assigning charges and defining rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

-

Grid Box Definition: A grid box is defined around the active site of the protein. This constrains the search space for the docking algorithm, increasing efficiency and relevance. The causality is clear: searching the entire protein surface is computationally prohibitive and biologically irrelevant.

-

Validation: A crucial step is to perform re-docking, where the co-crystallized native ligand is extracted and docked back into the protein. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) (<2.0 Å) between the docked pose and the crystal structure pose, validates the docking protocol for that specific target.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time. This step is essential for assessing the stability of the predicted binding pose from docking. A ligand that appears promising in docking but is unstable in MD simulations is unlikely to be a viable candidate.

In Silico ADMET and Drug-Likeness

Early-stage prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid late-stage failures in drug development. Numerous open-access web servers (e.g., SwissADME, pkCSM) can predict these properties.

Key Parameters:

-

Lipinski's Rule of Five: A set of heuristics to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-